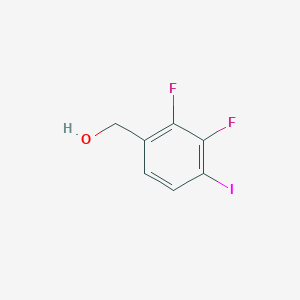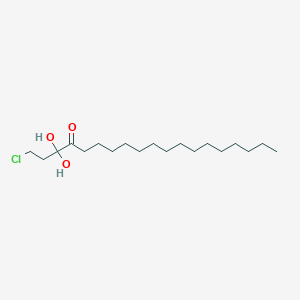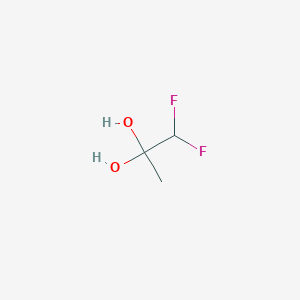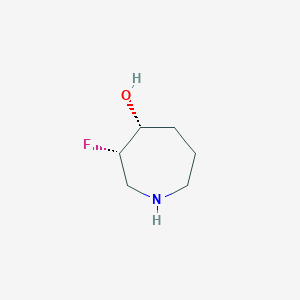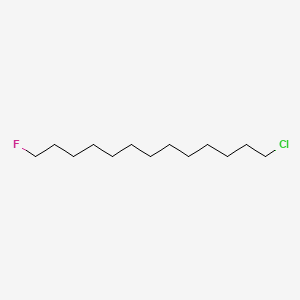
Methyl beta-chloro-gamma-fluorobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluorobutanoic acid methyl ester is an organic compound with the molecular formula C5H8ClFO2 It is a derivative of butanoic acid, where the hydrogen atoms on the carbon chain are substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobutanoic acid methyl ester typically involves the esterification of 3-Chloro-4-fluorobutanoic acid. One common method is the reaction of 3-Chloro-4-fluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluorobutanoic acid methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-fluorobutanoic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-4-fluorobutanoic acid and methanol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-Chloro-4-fluorobutanoic acid and methanol.
Oxidation: Oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced derivatives depending on the reducing agent used.
Applications De Recherche Scientifique
3-Chloro-4-fluorobutanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluorobutanoic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chlorobutanoic acid methyl ester
- 4-Fluorobutanoic acid methyl ester
- 3-Chloro-4-fluorobutanoic acid
Comparison
3-Chloro-4-fluorobutanoic acid methyl ester is unique due to the presence of both chlorine and fluorine atoms on the butanoic acid chain. This dual substitution imparts distinct reactivity and properties compared to compounds with only one halogen substitution. The combination of these substituents can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
541-86-6 |
|---|---|
Formule moléculaire |
C5H8ClFO2 |
Poids moléculaire |
154.57 g/mol |
Nom IUPAC |
methyl 3-chloro-4-fluorobutanoate |
InChI |
InChI=1S/C5H8ClFO2/c1-9-5(8)2-4(6)3-7/h4H,2-3H2,1H3 |
Clé InChI |
XVXXASQNBGWQHF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


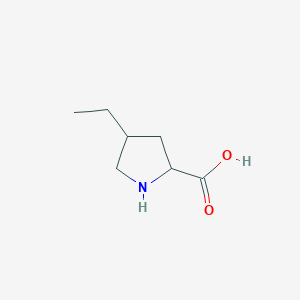
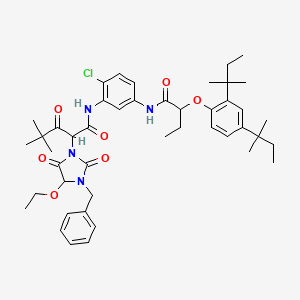
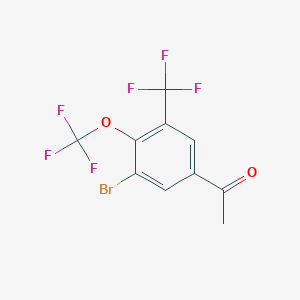

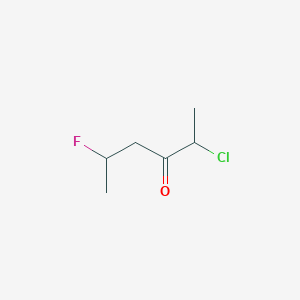
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
